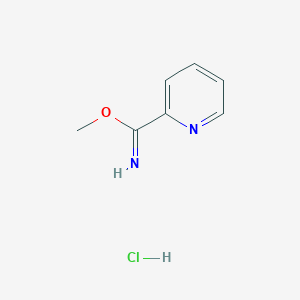

Methyl picolinimidate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl picolinimidate is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The IUPAC name for Methyl picolinimidate is methyl 2-pyridinecarboximidoate . The InChI code is 1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3 and the InChI key is NEGQCMNHXHSFGU-UHFFFAOYSA-N . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

Methyl picolinimidate appears as a colorless to pale-yellow to yellow-brown liquid or semi-solid or solid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Enzyme Activity Enhancement

Methyl picolinimidate hydrochloride has been found to significantly increase the activity of enzymes. In a study by Plapp (1970), it activated horse liver alcohol dehydrogenase 19-fold and modified about 50 of its 60 amino groups. This modification did not affect the essential —SH groups and zinc ions at the enzyme's active sites, indicating that amino groups modified are not required for the catalytic activity of the enzyme (Plapp, 1970).

Cross-Linking of Membrane Phospholipid and Protein

Methyl picolinimidate reacts with phosphatidylethanolamine in cell membranes, primarily forming mono-derivatives. Crain and Marinetti (1978) found that it causes significant cross-linking of both phospholipids and proteins in cell membranes, which can be minimized at pH 9.0 (Crain & Marinetti, 1978).

Attachment of Metal-Chelating Functional Groups to Proteins

Benisek and Richards (1968) described a method to introduce heavy atoms into protein crystals through the covalent attachment of a metal-chelating group to the protein using methyl picolinimidate. This method facilitates the study of protein structures via crystallography (Benisek & Richards, 1968).

Bacterial and Erythrocyte Cell Surface Labeling

Jones and McFadden (1977) used methyl picolinimidate for labeling cell surfaces in Pseudomonas facilis and erythrocytes. This technique assists in studying cell membrane composition and structure (Jones & McFadden, 1977).

Chemical Modification Studies on Rod Outer Segment Retinol Dehydrogenase

De Grip, Bonting, and Daemen (1975) investigated the role of amino- and sulfhydryl-groups in retinol dehydrogenase using chemical modification with methyl picolinimidate. This study provided insights into the enzyme's structure-function relationship (De Grip, Bonting, & Daemen, 1975).

Modification of Amino Groups in Enzymes

Agarwal et al. (1971) modified the N-terminal isoleucine residue of δ-chymotrypsin to an amidine using methyl picolinimidate, studying its effects on enzyme activity. This research contributed to understanding the enzyme's active site and structure (Agarwal et al., 1971).

Safety and Hazards

Methyl picolinimidate is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be stored locked up and disposed of to an approved waste disposal plant .

Eigenschaften

IUPAC Name |

methyl pyridine-2-carboximidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-10-7(8)6-4-2-3-5-9-6;/h2-5,8H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPLCNGZNRSUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl picolinimidate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline](/img/structure/B2912366.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)

![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)

![4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B2912373.png)

![N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912375.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2912378.png)

![{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2912380.png)

![(2,5-Dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2912381.png)

![(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2912383.png)